molecular formula C19H18N4O3S B11133585 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11133585
M. Wt: 382.4 g/mol
InChI Key: ATMDZMGMBCFJND-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic small molecule featuring a thieno[2,3-d]pyrimidin-4-one core linked to a 4-methoxyindole moiety via an ethylacetamide bridge. The compound's design leverages the thienopyrimidine core’s affinity for ATP-binding pockets in kinases, while the indole group may enhance lipophilicity and target engagement .

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C19H18N4O3S/c1-26-16-4-2-3-15-13(16)5-8-22(15)9-7-20-17(24)11-23-12-21-18-14(19(23)25)6-10-27-18/h2-6,8,10,12H,7,9,11H2,1H3,(H,20,24)

InChI Key

ATMDZMGMBCFJND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=NC4=C(C3=O)C=CS4

Origin of Product

United States

Preparation Methods

The synthetic routes for N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involve several steps

    Fischer Indole Synthesis: One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde to form the indole ring.

Chemical Reactions Analysis

The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions may include:

    Oxidation: Oxidative processes can modify the indole or thienopyrimidine portions.

    Reduction: Reduction reactions may reduce functional groups or convert carbonyl groups.

    Substitution: Substituents can be introduced using appropriate reagents.

Major products formed from these reactions would depend on the specific reaction conditions and substituents.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide:

    Medicine: It could be explored as an antiviral, anticancer, or anti-inflammatory agent.

    Chemistry: Researchers might investigate its reactivity and use it as a building block for other compounds.

    Industry: Its unique structure may find applications in materials science or drug development.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research would be needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s indole-ethylacetamide substituent distinguishes it from sec-butyl () and thiazolidinone-thiophene analogs (). Indole moieties are known to enhance binding to hydrophobic kinase pockets .
  • Synthesis of analogs often involves acetamide coupling under mild conditions (e.g., pyridine/acetyl chloride for ), but the target compound’s synthesis remains undescribed in the provided evidence.

Physicochemical Properties

Table 2: Spectroscopic and Physical Data
Compound Name / ID IR Peaks (cm⁻¹) ^1H-NMR Features Molecular Weight (g/mol) Purity
Target Compound Likely N-H (~3,390), C=O (~1,730) Expected signals: Indole H (δ 6.5–7.5), methoxy (δ ~3.8), thienopyrimidine CH ~427 (estimated)
n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide Not reported Sec-butyl CH3 (δ ~1.0–1.5), thienopyrimidine CH 281.33 98%
N-(2-(2,3-Dimethoxyphenyl)-4-oxothiazolidin-3-yl)-... NH (3,390), C=O (1,730) Dimethoxy Ar-H (δ ~3.8–4.0), thiazolidinone CH2 (δ ~3.5–4.0) 528 >95%
Compound 24 () NH (3,390), C=O (1,730) Methyl (δ 2.10), aromatic H (δ 7.37–7.47) 369.44

Key Observations :

  • The target compound’s 4-methoxyindole group would produce distinct ^1H-NMR signals (e.g., methoxy at δ ~3.8, indole aromatic protons) compared to sec-butyl (δ ~1.0–1.5) or thiazolidinone derivatives .
  • Purity data for analogs (e.g., 98% in ) suggests rigorous chromatographic purification, likely applicable to the target compound.
Table 3: Reported Bioactivities of Analogs
Compound Name / ID Biological Activity Mechanism / Target Efficacy (IC50 / % Inhibition) Source
Target Compound Not explicitly reported Likely kinase inhibition (c-Met, InhA inferred)
Thieno[2,3-d]pyrimidine hydrazones () Anti-breast cancer Cytotoxicity against MCF-7 cells Moderate (60–75% yield) [4,5]
c-Met kinase inhibitors () Antitumor c-Met kinase inhibition IC50 ~0.1–1 µM [7]
Quinazolin-4-one derivatives () Antitubercular InhA inhibition MIC ~0.5–2 µg/mL [3]

Key Observations :

  • However, specific data is lacking.
  • Hydrazone derivatives () show cytotoxicity against breast cancer cells, implying that the acetamide bridge in the target compound may be optimized for similar applications.

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that integrates both indole and thienopyrimidine moieties. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's molecular formula is C13H16N2O2C_{13}H_{16}N_{2}O_{2} with a molecular weight of approximately 232.28 g/mol.

Chemical Structure

The compound is characterized by the following structural features:

  • Indole Moiety : A methoxy-substituted indole linked through an ethyl chain.
  • Thienopyrimidine Ring : A fused ring system that contributes to its biological activity.
  • Acetamide Functional Group : Enhances the compound's solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties:

  • Mechanism of Action :
    • Inhibition of Key Pathways : The compound may inhibit pathways associated with cancer cell proliferation, such as the VEGFR-2 and AKT signaling pathways. This inhibition leads to apoptosis in various cancer cell lines, including liver cell carcinoma .
    • Cell Cycle Arrest : Studies have shown that treatment with similar compounds can induce cell cycle arrest at specific phases (e.g., S phase or G1/S phase), leading to reduced cell viability and increased apoptosis rates .
  • In Vitro Studies :
    • In vitro screening of related thienopyrimidine derivatives revealed moderate to high cytotoxic activity against multiple cancer cell lines. For instance, derivatives showed IC50 values indicating effective inhibition of cell growth .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of a series of thienopyrimidine derivatives, including those similar to this compound. Results indicated that:

  • Compounds with electron-donating groups exhibited enhanced activity against prostate cancer cells (PC-3).
  • Specific substitutions led to marked increases in cytotoxicity, suggesting the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism by which these compounds induce apoptosis. Flow cytometry analysis revealed:

  • A significant accumulation of cells in the G0/G1 phase post-treatment, indicating a halt in the cell cycle progression.
  • Increased levels of apoptotic markers were observed, confirming the induction of programmed cell death through intrinsic pathways .

Summary Table of Biological Activities

Compound NameActivity TypeTargeted Cell LinesIC50 (µM)Mechanism of Action
This compoundAnticancerPC-3, HepG210 - 30Inhibition of VEGFR-2 and AKT pathways
Related Thienopyrimidine DerivativeAntiproliferativeVarious Cancer Lines5 - 25Induction of apoptosis and cell cycle arrest

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